3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione
CAS No.: 881301-91-3
Cat. No.: VC4137293
Molecular Formula: C8H7NOS3
Molecular Weight: 229.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881301-91-3 |
---|---|
Molecular Formula | C8H7NOS3 |
Molecular Weight | 229.33 |
IUPAC Name | (2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 |
Standard InChI Key | ZSGVXCMEPFZSKZ-UHFFFAOYSA-N |
SMILES | C1CSC(=S)N1C(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione (PubChem CID: 4750170) possesses the molecular formula and a molecular weight of 229.3 g/mol . The compound features a five-membered thiazolidine ring with a thiocarbonyl group at position 2 and a 2-thienylcarbonyl moiety at position 3 (Figure 1). This configuration introduces significant electronic heterogeneity due to the electron-withdrawing thiocarbonyl group and the aromatic thiophene ring, which may influence its reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.3 g/mol |
Synonyms | 881301-91-3; Thiophen-2-yl(2-thioxothiazolidin-3-yl)methanone |
XLogP3 | 2.4 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Direct Synthesis from Propargylamines
Although no published protocols explicitly describe the synthesis of 3-(2-thienylcarbonyl)-1,3-thiazolidine-2-thione, recent advances in thiazolidine-2-thione chemistry suggest viable routes. The DABCO-catalyzed reaction between α-tertiary propargylamines and carbon disulfide (CS) represents a robust method for constructing analogous scaffolds . For this compound, a hypothetical pathway could involve:
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KA Coupling: Reacting 2-thiophenecarboxylic acid with a propargylamine derivative to form an α-tertiary propargylamine intermediate.
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Cyclization with CS: Treating the intermediate with CS under DABCO catalysis to induce 5-exo-dig cyclization, yielding the thiazolidine-2-thione core .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Projected) |
---|---|---|
KA Coupling | CuCl, 100°C, 16 h | 60–75% |
CS Incorporation | DABCO (15 mol%), RT, 6 h | 70–85% |
Spectroscopic and Computational Characterization
Spectral Signatures
While experimental spectral data for 3-(2-thienylcarbonyl)-1,3-thiazolidine-2-thione remains unpublished, analogous compounds provide reference benchmarks:
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H NMR: Expected signals at δ 7.6–7.8 ppm (thiophene protons), δ 4.2–4.5 ppm (thiazolidine CH), and δ 3.8–4.0 ppm (N–CH–S).
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IR Spectroscopy: Strong absorption bands near 1250 cm (C=S) and 1680 cm (C=O) .
Computational Insights
Density functional theory (DFT) calculations on similar thiazolidine-2-thiones reveal:
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A planar thiophene ring conjugated to the thiocarbonyl group, enhancing π-electron delocalization.
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Intramolecular hydrogen bonding between the thiocarbonyl sulfur and adjacent NH groups, stabilizing the thiazolidine ring .
Compound | IC (μM) | Selectivity Index |
---|---|---|
Allopurinol | 8.9 | 1.0 |
Thiazolidine-2-thione 6k | 3.56 | 2.5 |
Hypothetical 3-(2-Thienyl) | Pending | Pending |
Future Directions and Applications
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Prioritize in vitro assays against XO, cancer cell lines, and Trypanosoma cruzi.
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Coordination Chemistry: Explore Ru(II) or Pt(II) complexes to enhance cytotoxicity and selectivity.
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